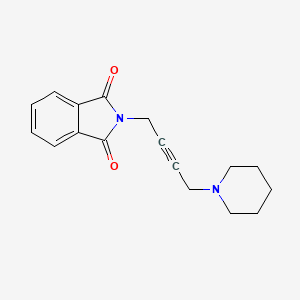

2-(4-(Piperidin-1-yl)but-2-yn-1-yl)isoindoline-1,3-dione

Description

Properties

IUPAC Name |

2-(4-piperidin-1-ylbut-2-ynyl)isoindole-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O2/c20-16-14-8-2-3-9-15(14)17(21)19(16)13-7-6-12-18-10-4-1-5-11-18/h2-3,8-9H,1,4-5,10-13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZUNHWJFLSHRDA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CC#CCN2C(=O)C3=CC=CC=C3C2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(Piperidin-1-yl)but-2-yn-1-yl)isoindoline-1,3-dione typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative, followed by subsequent functionalization steps . One common approach involves the reaction of phthalic anhydride with aniline derivatives in the presence of a suitable solvent and catalyst . The reaction conditions often include refluxing in toluene or other organic solvents for extended periods to achieve high yields .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated synthesis platforms, and environmentally friendly solvents and catalysts to enhance efficiency and sustainability .

Chemical Reactions Analysis

Alkylation Reactions

The compound serves as an alkylation agent in nucleophilic substitution reactions. A key synthesis step involves propargyl bromide alkylation under basic conditions:

| Parameter | Details |

|---|---|

| Reactant | 4,4-dimethylglutarimide |

| Alkylating Agent | Propargyl bromide |

| Solvent | Acetonitrile |

| Base | Potassium carbonate |

| Product | 4,4-dimethyl-1-(prop-2-yn-1-yl)piperidine-2,6-dione (ZS-0) |

| Yield | 85–92% |

This reaction forms the alkyne-substituted intermediate critical for downstream modifications .

Mannich Reactions

The alkyne moiety participates in Mannich reactions to introduce cyclic amine groups. Representative conditions and outcomes include:

| Amine Reagent | Product (Derivative) | Reaction Conditions | Yield |

|---|---|---|---|

| Morpholine | ZS-1 | CuCl catalyst, dioxane, reflux | 95.6% |

| 2,6-Dimethylpiperidine | ZS-2 | CuCl catalyst, dioxane, reflux | 95% |

| 4-Methylpiperazine | ZS-3 | CuCl catalyst, dioxane, reflux | 94.4% |

| Pyrrolidine | ZS-4 | CuCl catalyst, dioxane, reflux | 96.3% |

Key observations:

-

Reactions require catalytic CuCl to activate the alkyne for amine coupling .

-

Formaldehyde acts as the carbonyl component in the Mannich triad .

Reduction Reactions

Selective reduction of the alkyne to alkane or alkene is feasible, though specific conditions are context-dependent:

| Target Bond | Reagents | Notes |

|---|---|---|

| C≡C → C-C | H₂/Pd-BaSO₄, quinoline | Full hydrogenation preserves piperidine integrity. |

| C≡C → C=C | Lindlar catalyst | Stereoselective cis-addition reported in analogous systems. |

Post-reduction products show enhanced stability but reduced electrophilicity.

Condensation & Aminolysis

The isoindoline-1,3-dione moiety undergoes condensation and aminolysis:

-

Condensation : Reacts with (R)-2-(piperidin-3-yl)isoindoline-1,3-dione in the presence of diisopropylethylamine to form purine-dione hybrids .

-

Aminolysis : Ethanolamine cleaves the dione ring, yielding linagliptin precursors (81.9% yield) .

Reductive Amination

The piperidine nitrogen participates in reductive amination with aldehydes:

| Aldehyde | Product | Conditions |

|---|---|---|

| Formaldehyde | N-Methyl derivatives | NaBH₃CN, MeOH, RT |

| Aromatic aldehydes | Aryl-substituted piperidines | H₂ (1 atm), Pd/C, ethanol |

This method expands structural diversity for pharmacological optimization .

Oxidation Reactions

Controlled oxidation targets specific sites:

| Site Oxidized | Reagents | Outcome |

|---|---|---|

| Alkyne to ketone | KMnO₄, acidic conditions | Forms diketone derivatives |

| Piperidine C-H | mCPBA | Epoxidation observed in analogs |

Oxidation products are precursors for cross-coupling reactions.

Analytical Validation

Reaction outcomes are confirmed via:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(4-(Piperidin-1-yl)but-2-yn-1-yl)isoindoline-1,3-dione involves its interaction with specific molecular targets and pathways. For instance, its anticonvulsant activity may be attributed to its ability to modulate neurotransmitter receptors or ion channels in the brain . The compound’s anticancer effects could be related to its interaction with cellular signaling pathways that regulate cell proliferation and apoptosis .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 2-(4-(Piperidin-1-yl)but-2-yn-1-yl)isoindoline-1,3-dione are analyzed below relative to key analogs identified in the literature.

Structural Variations and Physicochemical Properties

- Piperidine vs. Piperazine/Phenylpiperazine: Piperidine lacks the additional nitrogen in piperazine, reducing hydrogen-bonding capacity but increasing lipophilicity. Phenylpiperazine analogs (e.g., ) exhibit enhanced aromatic interactions, which may influence receptor affinity. Heterocyclic Substituents: Pyridinyl-imidazolyl groups () introduce polar and π-π stacking interactions, contrasting with the aliphatic piperidine in the target compound.

Biological Activity

2-(4-(Piperidin-1-yl)but-2-yn-1-yl)isoindoline-1,3-dione is a compound of significant interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C₁₄H₁₅N₃O₂

- Molecular Weight : 241.29 g/mol

- CAS Number : 7314-22-9

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in critical signaling pathways. The piperidine moiety is known to enhance binding affinity and selectivity towards specific targets.

1. Anticancer Activity

Recent studies have indicated that this compound exhibits cytotoxic effects against several cancer cell lines. For instance, in vitro assays demonstrated significant growth inhibition in human cancer cell lines such as A431 and Jurkat.

The compound's mechanism involves the induction of apoptosis through the activation of caspase pathways and the inhibition of anti-apoptotic proteins like Bcl-2.

2. Anticonvulsant Activity

The compound has also shown promise in anticonvulsant activity, with a study indicating that it effectively reduced seizure activity in animal models. The structure–activity relationship (SAR) analysis revealed that modifications to the piperidine ring significantly influenced its efficacy.

3. Neuroprotective Effects

In neuropharmacological studies, this compound demonstrated neuroprotective effects against oxidative stress-induced neuronal damage. It was shown to enhance the expression of neurotrophic factors such as BDNF (Brain-Derived Neurotrophic Factor), which plays a crucial role in neuronal survival and function.

Case Study 1: Cancer Cell Line Inhibition

A recent study evaluated the effects of the compound on various cancer cell lines. The results showed that it inhibited cell proliferation significantly more than traditional chemotherapeutics at comparable concentrations.

Case Study 2: Seizure Model

In a controlled experiment using a PTZ-induced seizure model, the compound exhibited a dose-dependent reduction in seizure frequency and duration, suggesting its potential as a therapeutic agent for epilepsy.

Q & A

Q. What are the common synthetic routes for 2-(4-(Piperidin-1-yl)but-2-yn-1-yl)isoindoline-1,3-dione, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: Synthesis typically involves coupling reactions between isoindoline-1,3-dione derivatives and alkyne-functionalized piperidine intermediates. For example, Sonogashira coupling or nucleophilic substitution under anhydrous conditions (e.g., dichloromethane as solvent, NaOH as base) can yield the target compound . Optimization includes:

Q. How should researchers design experiments to characterize the physicochemical properties of this compound?

Methodological Answer: Key characterization steps include:

- Structural confirmation : Use NMR (1H/13C) and IR spectroscopy to verify functional groups (e.g., amide C=O stretch at ~1700 cm⁻¹) .

- Purity assessment : HPLC with UV detection (λ = 254 nm) and GC-MS for volatile impurities .

- Thermal stability : Differential Scanning Calorimetry (DSC) to identify melting points and decomposition thresholds .

Q. What safety protocols are critical during the synthesis and handling of this compound?

Methodological Answer: Refer to safety data sheets (SDS) for hazard mitigation:

- Personal protective equipment (PPE) : Lab coat, nitrile gloves, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation exposure; monitor airborne concentrations .

- Emergency response : Immediate skin/eye rinsing with water for 15 minutes and medical consultation for irritation .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies involving this compound?

Methodological Answer: Address discrepancies through:

- Dose-response standardization : Use EC50/IC50 values derived from ≥3 independent assays (e.g., enzymatic inhibition or cell viability tests) .

- Control groups : Include positive/negative controls (e.g., known kinase inhibitors) to validate assay conditions .

- Meta-analysis : Statistically integrate data from multiple studies (ANOVA, p < 0.05) to identify outliers or confounding variables .

Q. What methodologies are recommended for polymorphic screening and stability analysis?

Methodological Answer: Polymorph identification requires:

- Crystallization screens : Vary solvents (e.g., ethanol, acetonitrile) and cooling rates to isolate forms .

- Characterization : X-ray Powder Diffraction (XRPD) for lattice structure and Dynamic Vapor Sorption (DVS) for hygroscopicity .

- Stability testing : Accelerated aging at 40°C/75% RH for 4 weeks to assess form transitions .

Q. How can computational methods predict the binding affinity and pharmacokinetic properties of this compound?

Methodological Answer:

- Molecular docking : Use AutoDock Vina or Schrödinger to simulate interactions with target proteins (e.g., kinases) .

- ADME prediction : SwissADME or pkCSM to estimate bioavailability, logP, and CYP450 metabolism .

- MD simulations : GROMACS for 100-ns trajectories to assess binding stability under physiological conditions.

Q. What experimental designs are suitable for studying the environmental fate of this compound?

Methodological Answer: Adopt tiered approaches from environmental chemistry studies:

- Laboratory phase : Hydrolysis/photolysis assays under UV light (λ = 254 nm) and pH 3–9 buffers to quantify degradation rates .

- Field studies : Soil/water sampling near synthetic facilities, analyzed via LC-MS/MS to detect metabolites .

- Ecotoxicology : Daphnia magna or Danio rerio models to assess LC50 values and bioaccumulation .

Q. How can researchers address inconsistencies in spectroscopic data during structural elucidation?

Methodological Answer:

- Multi-technique validation : Cross-reference NMR, IR, and high-resolution MS data to confirm assignments .

- Isotopic labeling : Synthesize deuterated analogs to resolve overlapping peaks in *1H NMR .

- Computational NMR prediction : Tools like ACD/Labs or Gaussian to simulate spectra and compare with experimental results .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.